ethyl 3-cyclohexylbutanoate chemical structure and physical properties
ethyl 3-cyclohexylbutanoate chemical structure and physical properties
Title: Ethyl 3-Cyclohexylbutanoate: A Comprehensive Technical Guide on Structural Profiling, Synthesis, and Applications
1. Executive Summary Ethyl 3-cyclohexylbutanoate (CAS: 28811-80-5) is a highly versatile aliphatic and terpenic ester characterized by its distinct organoleptic properties and structural utility. This whitepaper provides an in-depth analysis of its physicochemical profile, detailing field-proven synthesis workflows—including catalytic hydrogenation and biocatalytic transesterification—and its downstream applications in flavor chemistry, analytical standardization, and pharmaceutical development.
2. Chemical Identity & Structural Analysis Ethyl 3-cyclohexylbutanoate is defined by the molecular formula C12H22O2 (1)[1]. Structurally, the molecule consists of a butanoate chain linked to a cyclohexyl ring at the C3 position, terminating in an ethyl ester moiety (SMILES: CCOC(=O)CC(C)C1CCCCC1) ().
The presence of the bulky cyclohexyl ring significantly enhances the steric profile and lipophilicity of the molecule compared to linear aliphatic esters. Furthermore, the C3 position of the butanoate chain acts as a chiral center, allowing the compound to exist as non-superimposable (R)- and (S)- enantiomers. This stereoisomerism is critical, as it dictates the molecule's spatial interaction with biological receptors and chiral stationary phases, making it a highly valued analytical standard in chromatography.
3. Physicochemical Properties The physical properties of ethyl 3-cyclohexylbutanoate dictate its behavior in both biological systems and synthetic reactors. Its high lipophilicity drives its partitioning into non-polar phases, which is a critical parameter for solvent-free biocatalytic reactions.
| Property | Value | Causality / Significance |
| CAS Number | 28811-80-5 | Standardized global identification[1]. |
| Molecular Weight | 198.3 g/mol | Optimal size for volatility and olfactory receptor binding[1]. |
| Exact Mass | 198.1619 g/mol | Utilized for high-resolution mass spectrometry (HRMS) calibration[2]. |
| XLogP3-AA | 3.9 | High lipophilicity; ideal for microaqueous partitioning[1]. |
| H-Bond Donors | 0 | Prevents self-association, maintaining high volatility[1]. |
| H-Bond Acceptors | 2 | Facilitates localized interactions with target enzymes/receptors[1]. |
| Rotatable Bonds | 5 | Confers conformational flexibility to the butanoate chain[1]. |
4. Synthesis & Manufacturing Workflows The synthesis of ethyl 3-cyclohexylbutanoate requires precise control over ring saturation and stereochemistry. Below are two field-proven methodologies utilized in modern organic and green chemistry.
Figure 1: Synthesis pathways for ethyl 3-cyclohexylbutanoate via hydrogenation and biocatalysis.
Protocol A: Catalytic Hydrogenation of Aromatic Precursors This method focuses on the saturation of the benzene ring of an aromatic precursor (ethyl 3-phenylbutanoate) while strictly preserving the ester functionality ().
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Substrate Preparation: Dissolve ethyl 3-phenylbutanoate in anhydrous ethanol to a concentration of 0.5 M. Causality: Anhydrous conditions prevent premature hydrolysis of the ethyl ester during the extended reaction time under heat.
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Catalyst Introduction: Add 5% w/w Rhodium on Alumina (Rh/Al2O3). Causality: Rh/Al2O3 is highly selective for arene hydrogenation at moderate pressures, avoiding the aggressive ester cleavage often seen with palladium-on-carbon (Pd/C) catalysts.
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Pressurization: Purge a Parr reactor with nitrogen, then hydrogen. Pressurize to 60 psi H2 and heat to 60°C with vigorous stirring for 12 hours.
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Self-Validating Checkpoint: Filter the catalyst through a Celite pad and concentrate the filtrate. The reaction is self-validated via ^1H-NMR: the process is deemed complete when aromatic proton signals (δ 7.1–7.4 ppm) are entirely replaced by upfield cyclohexyl multiplets (δ 0.8–1.8 ppm).
Protocol B: Lipase-Mediated Biocatalytic Esterification Enzymatic approaches provide a sustainable, high-yield alternative to traditional chemical synthesis, leveraging green chemistry principles to achieve high atom economy.
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Reagent Mixing: Combine 3-cyclohexylbutanoic acid and absolute ethanol in a 1:3 molar ratio in a solvent-free reactor. Causality: A solvent-free environment maximizes atom economy and forces the thermodynamic equilibrium toward esterification by eliminating competitive solvent interactions.
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Biocatalyst Addition: Introduce 10% w/w immobilized Candida antarctica Lipase B (Novozym 435).
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Incubation: Shake the mixture at 50°C (200 rpm) for 24 hours. Add 4Å molecular sieves to continuously sequester the water byproduct.
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Self-Validating Checkpoint: The physical weight gain of the molecular sieves provides gravimetric validation of water extraction (reaction progress). Final validation is achieved via chiral HPLC (e.g., using a Chiralcel OD-H column) to confirm the enantiomeric excess (ee) of the synthesized ester.
5. Applications in Research & Drug Development Ethyl 3-cyclohexylbutanoate occupies a unique niche in both flavor chemistry and pharmaceutical intermediate synthesis.
Figure 2: Logical mapping of physicochemical properties to industrial and analytical applications.
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Organoleptic Profiling: As a member of the aliphatic and terpenic ester family, this compound is heavily utilized in model systems to explore structure-odor relationships. The bulky cyclohexyl group modifies the volatility and receptor-binding affinity of the ester, making it a critical subject in flavor enhancement research.
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Biocatalytic Modeling: The compound serves as a benchmark substrate in studies involving lipase-mediated transesterification under microaqueous conditions. Its defined structure allows researchers to measure the efficiency and reusability of enzymes like Novozym 435 across multiple batches without significant loss in yield.
6. Safety Profiling & Regulatory Handling Handling ethyl 3-cyclohexylbutanoate requires adherence to specific safety protocols due to its hazard classifications. According to the Globally Harmonized System (GHS), the compound is classified as (3)[3]:
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Skin Irrit. 2 (H315): Causes skin irritation.
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Eye Irrit. 2A (H319): Causes serious eye irritation.
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STOT SE 3 (H336): May cause drowsiness or dizziness (Specific target organ toxicity — single exposure).
Self-Validating Safety Protocol:
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Engineering Controls: Conduct all transfers and reactions within a certified Class II biological safety cabinet or chemical fume hood with a face velocity of at least 100 fpm to mitigate inhalation risks (H336).
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PPE Verification: Operators must wear nitrile gloves (minimum 0.11 mm thickness to prevent lipophilic penetration), splash-proof goggles, and a lab coat.
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Decontamination: In the event of a spill, validate decontamination by neutralizing the area with a mild alkaline solution (e.g., 5% sodium bicarbonate) to hydrolyze residual ester, followed by a visual inspection and an ethanol wipe-down.
7. References
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Guidechem. "ethyl 3-cyclohexylbutanoate 28811-80-5 wiki". Available at:
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Benchchem. "Ethyl 3-cyclohexylbutanoate|C12H22O2|RUO". Available at:
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NextSDS. "ethyl 3-cyclohexylbutanoate — Chemical Substance Information". Available at:
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PubChemLite. "Ethyl 3-cyclohexylbutanoate (C12H22O2)". Available at:

